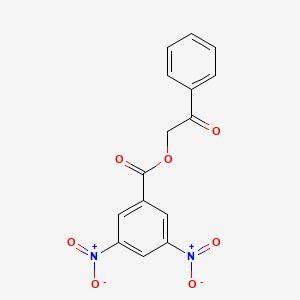

2-Oxo-2-phenylethyl 3,5-dinitrobenzoate

Descripción

2-Oxo-2-phenylethyl 3,5-dinitrobenzoate is an ester derivative of 3,5-dinitrobenzoic acid, characterized by a phenyl ketone (2-oxo-2-phenylethyl) group attached via an ester linkage. This structural feature is critical in applications such as chromatography, where nitrobenzoate derivatives are employed for chiral resolution due to their strong dipole interactions and π-π stacking capabilities .

Propiedades

Fórmula molecular |

C15H10N2O7 |

|---|---|

Peso molecular |

330.25 g/mol |

Nombre IUPAC |

phenacyl 3,5-dinitrobenzoate |

InChI |

InChI=1S/C15H10N2O7/c18-14(10-4-2-1-3-5-10)9-24-15(19)11-6-12(16(20)21)8-13(7-11)17(22)23/h1-8H,9H2 |

Clave InChI |

GNRJHGRESCWDFA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 2-Oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to form the corresponding acyl chloride, which then reacts with the alcohol to form the ester .

Industrial Production Methods

In an industrial setting, the synthesis may be optimized using microwave-assisted techniques and ionic liquids to enhance reaction rates and yields while adhering to green chemistry principles . This method reduces the production of hazardous by-products and improves the overall efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

2-Oxo-2-phenylethyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The nitro groups can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Hydrolysis: The ester bond can be hydrolyzed to yield 3,5-dinitrobenzoic acid and 2-Oxo-2-phenylethanol.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines and thiols.

Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.

Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical reagents.

Major Products Formed

Nucleophilic substitution: Substituted benzoates.

Reduction: Amino derivatives.

Hydrolysis: 3,5-dinitrobenzoic acid and 2-Oxo-2-phenylethanol.

Aplicaciones Científicas De Investigación

2-Oxo-2-phenylethyl 3,5-dinitrobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific optical and electronic characteristics.

Biological Studies: Its derivatives have been studied for their potential antifungal and antimicrobial activities.

Mecanismo De Acción

The mechanism of action of 2-Oxo-2-phenylethyl 3,5-dinitrobenzoate involves its interaction with biological membranes and enzymes. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The ester bond can also be hydrolyzed, releasing active components that further contribute to its biological activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-oxo-2-phenylethyl 3,5-dinitrobenzoate with structurally related esters, highlighting substituent effects on physical and chemical properties:

Key Observations:

- Substituent Effects: The 2-oxo-2-phenylethyl group introduces aromaticity and ketone functionality, likely increasing melting point and rigidity compared to ethyl or methyl analogs.

- Polarity: All 3,5-dinitrobenzoate derivatives exhibit high polarity due to nitro groups, with solute retention in chromatography following the order: 3,5-dinitrobenzoate > 4-nitrobenzoate > benzoate .

- Hydrogen Bonding: The nitro groups act as hydrogen-bond acceptors, facilitating molecular recognition and crystal packing, as seen in Etter’s graph set analysis of hydrogen-bonding patterns .

Thermal and Solubility Properties

- Ethyl 3,5-Dinitrobenzoate: Melting point 94–95°C; density 1.295 g/cm³; soluble in polar aprotic solvents (e.g., DMSO, acetone) .

- Methyl 3,5-Dinitrobenzoate: Used in organic synthesis with similar solubility profiles to ethyl derivatives .

- Inferred Properties for Target Compound: The 2-oxo-2-phenylethyl group likely reduces solubility in water but increases compatibility with aromatic solvents. Melting point is expected to exceed 100°C due to aromatic stacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.